molecular formula C14H20N4O2 B2478413 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-ethylurea CAS No. 2034274-52-5

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-ethylurea

Cat. No. B2478413
CAS RN: 2034274-52-5
M. Wt: 276.34
InChI Key: OETYLADTFBOUNW-UHFFFAOYSA-N
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Description

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-ethylurea, also known as DFEU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFEU is a urea derivative with a pyrazole-furan moiety that exhibits remarkable biological activity.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and computational study of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC) highlight the use of pyrrole and furan derivatives in creating complex molecules with potential applications in materials science and pharmaceuticals (R. N. Singh, Poonam Rawat, S. Sahu, 2014). The study utilized spectroscopic analyses and quantum chemical calculations, providing a foundation for understanding the molecular interactions and properties of similar compounds.

Reactivity and Applications

  • Research on novel pyridine and naphthyridine derivatives, including the reaction of furan- and thiophen-2-yl derivatives with various reactants, shows the versatility of furan-based compounds in synthesizing heterocyclic structures with potential medicinal applications (F. M. Abdelrazek et al., 2010).

Molecular Interactions and Dimer Formation

  • The cooperative molecular dimers of new 3,5-diaryl-1H-pyrazoles, involving interactions such as N–H···N, N–H···O, and O–H···N, underscore the importance of understanding molecular interactions in the design of functional materials and pharmaceuticals (Chun-yang Zheng, Dun-jia Wang, Ling Fan, 2010).

Potential for Creating Heterocyclic Compounds

  • The reactivity of related compounds with urea derivatives to afford pyrimido[4,5-H][1,6]naphthyridine derivatives, as well as other heterocyclic compounds, indicates the broad potential of furan- and pyrazol-1-yl derivatives in synthesizing a wide range of heterocyclic molecules for various applications, from pharmaceuticals to materials science (M. Kumaraswamy et al., 2008).

properties

IUPAC Name

1-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-3-ethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2/c1-4-15-14(19)16-9-12(13-6-5-7-20-13)18-11(3)8-10(2)17-18/h5-8,12H,4,9H2,1-3H3,(H2,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETYLADTFBOUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC(C1=CC=CO1)N2C(=CC(=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-ethylurea

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